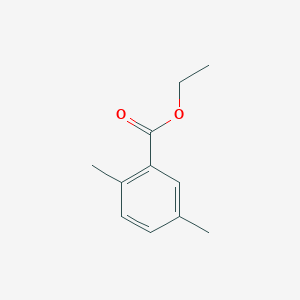

Ethyl 2,5-dimethylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,5-dimethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-4-13-11(12)10-7-8(2)5-6-9(10)3/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDZFMOLFXZLMPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10558966 | |

| Record name | Ethyl 2,5-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33499-43-3 | |

| Record name | Benzoic acid, 2,5-dimethyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33499-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,5-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Ethyl 2,5-Dimethylbenzoate

Executive Summary & Chemical Identity

Ethyl 2,5-dimethylbenzoate (CAS 33499-43-3) is a lipophilic ester derivative of 2,5-dimethylbenzoic acid (p-xylene-2-carboxylic acid). While historically utilized in the fragrance industry for its floral-fruity olfactory profile, its significance in pharmaceutical sciences lies in its utility as a hydrophobic scaffold and a sterically defined building block .

For drug development professionals, this molecule represents a critical tool for modulating lipophilicity (LogP) and studying steric occlusion in active sites. Its 2,5-substitution pattern restricts rotation around the phenyl-carbonyl bond more significantly than mono-substituted analogs, offering specific conformational locking capabilities in structure-activity relationship (SAR) studies.

Physiochemical Datasheet

The following data aggregates experimental and predicted values essential for process scaling and formulation.

| Property | Value | Unit | Method/Source |

| CAS Number | 33499-43-3 | - | Registry |

| Molecular Formula | - | - | |

| Molecular Weight | 178.23 | g/mol | - |

| Appearance | Colorless to pale yellow liquid | - | Visual |

| Boiling Point | 247.2 | °C | @ 760 mmHg [1] |

| Flash Point | 108.3 | °C | Closed Cup [2] |

| Density | 1.035 (approx) | g/cm³ | @ 20°C (Predicted) |

| LogP (Oct/Wat) | 3.19 | - | Predicted [3] |

| Refractive Index | 1.507 - 1.509 | - | @ 20°C |

| Solubility | Insoluble (Water); Soluble (EtOH, Et₂O) | - | - |

Synthetic Methodologies & Process Optimization

Synthesis of this compound is primarily achieved via Fischer esterification or Acyl Chloride activation. The choice of method depends on the scale and the sensitivity of other functional groups present in the substrate.

Method A: Acid-Catalyzed Fischer Esterification (Process Scale)

This route is preferred for bulk synthesis due to atom economy and the avoidance of chlorinated byproducts.

-

Reagents: 2,5-Dimethylbenzoic acid, Ethanol (anhydrous),

(cat). -

Thermodynamics: Equilibrium driven; requires water removal.

Protocol:

-

Charge: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 2,5-dimethylbenzoic acid (1.0 eq) in excess absolute ethanol (10.0 eq).

-

Catalyst: Slowly add concentrated

(0.1 eq) or p-toluenesulfonic acid (pTSA). -

Reflux: Heat to reflux (approx. 78-80°C). Monitor water collection in the trap.

-

Endpoint: Reaction is complete when TLC shows consumption of the acid (approx. 4-6 hours).

-

Workup: Cool to RT. Neutralize with saturated

. Extract with ethyl acetate. -

Purification: Distillation under reduced pressure is recommended over column chromatography for scale.

Method B: Acyl Chloride Activation (High Precision)

Preferred for medicinal chemistry applications where yield and purity are paramount, or when using expensive isotopic labels.

-

Reagents: 2,5-Dimethylbenzoic acid, Thionyl Chloride (

), Ethanol, Pyridine/TEA.

Protocol:

-

Activation: Reflux 2,5-dimethylbenzoic acid with excess

(1.5 eq) for 2 hours to generate 2,5-dimethylbenzoyl chloride. -

Evaporation: Remove excess

under vacuum (azeotrope with toluene if necessary). -

Esterification: Dissolve the crude acid chloride in DCM (

). Add Ethanol (1.2 eq) and Triethylamine (1.5 eq) dropwise. -

Quench: Stir at RT for 2 hours, then quench with water.

Synthetic Workflow Visualization

The following diagram illustrates the decision logic and flow for synthesizing this scaffold.

Figure 1: Decision matrix and process flow for the synthesis of this compound.

Applications in Medicinal Chemistry

In drug design, this compound serves two primary functions: as a prodrug moiety and as a steric probe .

Lipophilicity and Bioavailability

With a LogP of ~3.19, the ethyl ester significantly increases membrane permeability compared to the parent acid (LogP ~2.1).

-

Strategy: Masking the polar carboxylate allows the molecule to cross the blood-brain barrier (BBB) or intestinal epithelium via passive diffusion.

-

Mechanism: Once systemic, ubiquitous esterases (carboxylesterases) hydrolyze the ester back to the active acid.

Steric Occlusion (The "Ortho Effect")

The methyl group at the 2-position (ortho) creates steric hindrance that twists the carbonyl group out of planarity with the benzene ring.

-

Impact: This reduces conjugation and makes the ester carbonyl less electrophilic compared to unsubstituted benzoates, potentially increasing plasma half-life (

) by slowing enzymatic hydrolysis. -

SAR Utility: Researchers use this scaffold to probe the size of binding pockets. If the 2,5-dimethyl analog loses potency compared to the 2-methyl or unsubstituted analog, the binding pocket likely cannot accommodate the distal 5-methyl group.

Metabolic Fate Pathway

Understanding the catabolism of this molecule is vital for toxicology predictions.

Figure 2: Predicted metabolic pathway illustrating hydrolysis and subsequent Phase II glycine conjugation.

Analytical Characterization

To validate the identity of synthesized batches, the following spectroscopic signals are diagnostic.

Nuclear Magnetic Resonance (NMR)

-

NMR (400 MHz,

-

1.39 (t, 3H,

-

2.35 (s, 3H,

-

2.52 (s, 3H,

-

4.36 (q, 2H,

- 7.10 - 7.60 (m, 3H, Aromatic protons). Note: The proton at C6 will be deshielded due to proximity to the carbonyl.

-

1.39 (t, 3H,

Infrared Spectroscopy (IR)

-

C=O Stretch: Strong band at

(Ester carbonyl). -

C-O Stretch:

. -

C-H (Aliphatic): Just below

.

Safety & Toxicology (GHS)

While specific toxicological data for the 2,5-isomer is less abundant than the 2-methyl isomer, standard safety protocols for alkyl benzoates apply.

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use chemical resistant gloves (Nitrile) and safety goggles. Perform synthesis in a fume hood to avoid inhalation of vapors.

References

-

Oakwood Chemical. (2024).[1] Safety Data Sheet: this compound (CAS 33499-43-3).[2][3] Retrieved from [Link]

-

PubChem. (2025).[4] Compound Summary: this compound.[3] National Library of Medicine. Retrieved from [Link][2]

-

BuyersGuideChem. (2025). Supplier and Property Database: CAS 33499-43-3.[2][3] Retrieved from [Link]

Sources

Ethyl 2,5-dimethylbenzoate physical properties

CAS: 33499-43-3 | Formula: C₁₁H₁₄O₂ | M.W.: 178.23 g/mol

Executive Summary

Ethyl 2,5-dimethylbenzoate is a specialized aromatic ester utilized primarily as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals, and secondarily as a fragrance ingredient due to its balsamic, fruity olfactory profile. Structurally, it features a benzene ring substituted with methyl groups at the ortho (2) and meta (5) positions relative to the ethyl ester functionality.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis methodologies, and handling protocols. Unlike its isomer ethyl 2,6-dimethylbenzoate, which suffers from significant steric hindrance affecting reactivity, the 2,5-isomer maintains a balance of stability and reactivity, making it a valuable building block for derivatization.

Physicochemical Profile

The physical constants of this compound dictate its behavior in reaction matrices and purification processes. The high boiling point (247.2 °C) suggests strong intermolecular van der Waals interactions, typical of polysubstituted benzoates.

Table 1: Core Physical Properties

| Property | Value | Condition/Note |

| Physical State | Liquid | Colorless to pale yellow |

| Boiling Point | 247.2 °C | @ 760 mmHg [1] |

| Density | 1.01 g/cm³ | @ 20 °C [2] |

| Flash Point | 108.3 °C | Closed Cup (Combustible) |

| LogP (Predicted) | 3.3 - 3.5 | Lipophilic; low water solubility |

| Refractive Index | ~1.50 - 1.51 | Predicted based on homologues |

| Solubility | Insoluble | Water |

| Solubility | Soluble | Ethanol, DCM, Toluene, Ethyl Acetate |

Structural Analysis & Steric Implications

The 2,5-substitution pattern is critical to this molecule's reactivity profile.

-

C2-Methyl (Ortho): Provides moderate steric shielding to the carbonyl carbon, reducing susceptibility to hydrolysis compared to unsubstituted ethyl benzoate, but far less than the 2,6-dimethyl isomer (which is kinetically locked).

-

C5-Methyl (Meta): Electron-donating group that slightly activates the ring but has minimal steric impact on the ester group.

Synthesis & Production

The most robust synthesis method involves the Fischer esterification of 2,5-dimethylbenzoic acid. Due to the ortho-methyl group, the reaction rate is slower than benzoic acid, requiring a strong acid catalyst and reflux conditions to drive the equilibrium.

Reaction Scheme

Reagents: 2,5-Dimethylbenzoic acid, Ethanol (Excess), Sulfuric Acid (Catalyst).[1][2]

Figure 1: Acid-catalyzed Fischer esterification pathway. The excess ethanol serves as both reactant and solvent to drive the equilibrium forward.

Optimized Laboratory Protocol

-

Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dimethylbenzoic acid (1.0 eq) in anhydrous Ethanol (5-10 eq) .

-

Catalyze: Add concentrated H₂SO₄ (0.1 - 0.2 eq) dropwise.

-

Reflux: Attach a reflux condenser and heat the mixture to 80°C for 12–16 hours. Monitor via TLC (Solvent: 10% EtOAc/Hexane) until the acid spot disappears.

-

Workup:

-

Cool to room temperature and concentrate under reduced pressure to remove excess ethanol.

-

Dissolve residue in Dichloromethane (DCM) or Ethyl Acetate.

-

Critical Step: Wash organic layer with Saturated NaHCO₃ to neutralize residual acid catalyst and unreacted benzoic acid starting material.

-

Wash with Brine, dry over anhydrous MgSO₄, and filter.

-

-

Purification: Purify the crude oil via vacuum distillation (high boiling point requires vacuum to prevent decomposition) or flash column chromatography if high purity (>99%) is required.

Analytical Characterization

To validate the identity of this compound, the following spectral signatures should be confirmed.

Nuclear Magnetic Resonance (NMR)[1][2][6][7]

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.75 (s, 1H): Aromatic H-6 (Ortho to ester, deshielded).

-

δ 7.10 - 7.20 (m, 2H): Aromatic H-3 and H-4.

-

δ 4.35 (q, J=7.1 Hz, 2H): Ethyl -CH ₂-.

-

δ 2.55 (s, 3H): C2-Methyl (Ortho).

-

δ 2.35 (s, 3H): C5-Methyl (Meta).

-

δ 1.38 (t, J=7.1 Hz, 3H): Ethyl -CH ₃.[3]

-

Mass Spectrometry (GC-MS)[8][9]

-

Molecular Ion (M+): m/z 178.[4]

-

Base Peak: m/z 133 (Loss of ethoxy group [M - OEt]⁺, forming the stable acylium ion).

-

Fragment: m/z 105 (Loss of carbonyl from acylium, forming substituted phenyl cation).

Applications in Drug Development

In pharmaceutical research, this compound serves as a "masked" carboxylic acid. The ethyl ester protects the acidic functionality during multi-step synthesis.

-

Lipophilicity Modulation: The addition of the ethyl group significantly increases LogP (~3.4) compared to the free acid, facilitating cell membrane permeability in early-stage biological assays.

-

Steric Probe: It is often used to probe the size of binding pockets. The 2,5-substitution pattern creates a specific 3D volume that differs from the flat 4-substituted analogues, testing the tolerance of a receptor for ortho-substitution.

Safety & Handling

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Flammability | Combustible Liquid (H227) | Keep away from open flames.[5] Flash point 108°C. |

| Skin Irritation | Causes skin irritation (H315) | Wear nitrile gloves. |

| Eye Irritation | Causes serious eye irritation (H319) | Wear safety glasses with side shields. |

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) if storing for extended periods to prevent slow hydrolysis or oxidation.

Experimental Workflow Visualization

The following diagram outlines the purification logic required to isolate high-purity this compound.

Figure 2: Purification workflow emphasizing the removal of acidic impurities via bicarbonate wash.

References

-

Benchchem. this compound Product Data. Retrieved from

-

ProSynth Ltd. this compound Physical Properties. Retrieved from

-

Carl Roth. Safety Data Sheet: this compound. Retrieved from

-

PubChem. Mthis compound (Homologue Data).[6][7][8] National Library of Medicine. Retrieved from

-

Ghent University Library. Synthesis of substituted benzoates. Retrieved from

Sources

- 1. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]

- 2. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]

- 3. rsc.org [rsc.org]

- 4. zimmerman.chemistry.illinois.edu [zimmerman.chemistry.illinois.edu]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. Butyl Acetate | C6H12O2 | CID 31272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,4-Dimethylbenzyl 2,5-dimethylbenzoate | C18H20O2 | CID 577107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ethyl 2-benzylbenzoate | C16H16O2 | CID 13236168 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 13C NMR Chemical Shifts of Ethyl 2,5-dimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts of Ethyl 2,5-dimethylbenzoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing 13C NMR spectroscopy, offers a detailed interpretation of the predicted spectrum of the target molecule, and provides robust, field-proven protocols for data acquisition and analysis. By integrating theoretical knowledge with practical application, this guide serves as an essential resource for the structural elucidation of similarly substituted aromatic compounds.

Introduction: The Power of 13C NMR in Structural Elucidation

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful analytical technique that provides invaluable information about the carbon skeleton of a molecule.[1] Unlike 1H NMR, which focuses on the protons, 13C NMR directly probes the carbon framework, revealing the number of non-equivalent carbon atoms and offering insights into their chemical environment.[1] The chemical shift of a 13C nucleus is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, the electronegativity of neighboring atoms, and steric effects.[2][3] This sensitivity makes 13C NMR an indispensable tool for determining the structure of organic molecules, from simple compounds to complex natural products and pharmaceuticals.

This guide will focus on the 13C NMR spectrum of this compound, a polysubstituted aromatic ester. Through a detailed analysis of its predicted chemical shifts, we will illustrate the fundamental principles of 13C NMR and demonstrate how to interpret the spectrum to gain structural insights.

Predicted 13C NMR Spectrum of this compound

Due to the unavailability of a publicly accessible experimental spectrum for this compound, a predicted spectrum was generated using reputable NMR prediction software. These prediction algorithms utilize extensive databases of experimental data and sophisticated computational models to provide highly accurate estimations of chemical shifts.

The predicted 13C NMR chemical shifts for this compound are summarized in the table below. The subsequent sections will provide a detailed analysis and assignment of each peak.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 168.5 |

| C1 | 137.9 |

| C2 | 135.2 |

| C3 | 131.8 |

| C4 | 130.5 |

| C5 | 129.8 |

| C6 | 128.3 |

| O-CH2 | 60.7 |

| 2-CH3 | 21.1 |

| 5-CH3 | 20.8 |

| O-CH2-CH3 | 14.3 |

Spectral Analysis and Peak Assignment: A Deep Dive into Substituent Effects

The chemical shifts of the carbon atoms in this compound are influenced by the interplay of the electron-withdrawing ester group and the electron-donating methyl groups on the aromatic ring.

The Carbonyl Carbon (C=O)

The carbonyl carbon of the ester group is the most deshielded carbon in the molecule, with a predicted chemical shift of 168.5 ppm . This significant downfield shift is characteristic of carbonyl carbons and is attributed to the strong deshielding effect of the doubly bonded oxygen atom.[3]

The Aromatic Carbons (C1-C6)

The chemical shifts of the aromatic carbons are influenced by the substituent effects of the ester and methyl groups. These effects can be understood by considering their electronic nature and their position on the ring.

-

C1 (ipso-carbon to the ester): The carbon atom directly attached to the ester group is predicted at 137.9 ppm . The ester group is electron-withdrawing, which generally deshields the attached carbon.

-

C2 and C5 (ipso-carbons to the methyl groups): The carbons bearing the methyl groups are predicted at 135.2 ppm (C2) and 129.8 ppm (C5) . Methyl groups are weakly electron-donating and their primary effect is a deshielding of the ipso-carbon.

-

C3, C4, and C6 (unsubstituted aromatic carbons): The remaining aromatic carbons are predicted at 131.8 ppm (C3) , 130.5 ppm (C4) , and 128.3 ppm (C6) . Their chemical shifts are a result of the combined electronic effects of the substituents.

The logical relationship between the structural features and their predicted chemical shifts can be visualized as follows:

Caption: Relationship between structural fragments and their predicted 13C NMR chemical shifts.

The Ethyl Group Carbons

-

O-CH2 Carbon: The methylene carbon of the ethyl group, directly attached to the electronegative oxygen atom, is predicted at 60.7 ppm . This downfield shift is a classic example of the inductive effect, where the electron-withdrawing oxygen atom deshields the adjacent carbon.[3]

-

O-CH2-CH3 Carbon: The terminal methyl carbon of the ethyl group is predicted at 14.3 ppm , a typical value for an aliphatic methyl group.

The Methyl Group Carbons

The two methyl groups on the aromatic ring are predicted to have slightly different chemical shifts, 21.1 ppm and 20.8 ppm , due to their different positions relative to the ester group.

Experimental Protocol for Acquiring a Quantitative 13C NMR Spectrum

To obtain a high-quality, quantitative 13C NMR spectrum, it is crucial to follow a well-defined experimental protocol. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 20-50 mg of this compound.

-

Choosing the Solvent: Select a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar organic compounds.

-

Dissolving the Sample: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, high-quality 5 mm NMR tube.

-

Adding a Relaxation Agent (Optional but Recommended for Quantitative Analysis): For accurate quantitative analysis, especially for quaternary carbons which have long relaxation times (T1), adding a relaxation agent like chromium(III) acetylacetonate (Cr(acac)3) at a concentration of 0.01-0.05 M is recommended.[4] This shortens the T1 values, allowing for a shorter recycle delay and more efficient data acquisition.[4]

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard quantitative 13C NMR experiment on a 400 MHz spectrometer.

| Parameter | Recommended Value | Rationale |

| Pulse Program | zgig (inverse-gated decoupling) | Suppresses the Nuclear Overhauser Effect (NOE) for accurate integration. |

| Pulse Angle | 30-45° | A smaller flip angle allows for a shorter relaxation delay. |

| Acquisition Time (AQ) | 1-2 seconds | Determines the resolution in the spectrum. |

| Relaxation Delay (D1) | 5 x T1(longest) | Crucial for ensuring complete relaxation of all carbon nuclei for accurate quantification. If a relaxation agent is used, this can be significantly shorter. |

| Number of Scans (NS) | 1024 or more | 13C NMR is an insensitive technique, so a large number of scans is required to achieve a good signal-to-noise ratio. |

| Spectral Width (SW) | 200-250 ppm | Should encompass all expected carbon signals. |

| Temperature | 298 K | Standard room temperature. |

The experimental workflow can be visualized as follows:

Caption: A streamlined workflow for 13C NMR spectroscopy from sample to analysis.

Data Processing

-

Fourier Transform (FT): The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum.

-

Phasing: The spectrum is phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift scale is referenced to the solvent peak (e.g., 77.16 ppm for CDCl3).

-

Integration: The area under each peak is integrated to determine the relative abundance of each carbon atom. For quantitative analysis, this step is critical.

Advanced Techniques for Structural Confirmation

For unambiguous assignment of all carbon signals, especially in complex molecules, advanced 1D and 2D NMR techniques can be employed.

-

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments are used to differentiate between CH, CH2, and CH3 groups.

-

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates carbon atoms with their directly attached protons, providing definitive assignments for protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between carbons and protons that are two or three bonds away, which is invaluable for assigning quaternary carbons and piecing together the carbon skeleton.

Conclusion: The Indispensable Role of 13C NMR

13C NMR spectroscopy is a cornerstone of modern chemical analysis, providing unparalleled insight into the carbon framework of organic molecules. Through the detailed examination of the predicted 13C NMR spectrum of this compound, this guide has elucidated the key principles of chemical shift interpretation and provided a robust framework for experimental design and data analysis. The methodologies and insights presented herein are broadly applicable and will empower researchers, scientists, and drug development professionals to confidently utilize 13C NMR for the structural elucidation of a wide range of chemical entities.

References

-

University of Ottawa NMR Facility Blog. (2007, December 21). How Can I Get a Quantitative 13C NMR Spectrum? Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Magritek. (n.d.). Quantification of single components in complex mixtures by 13C NMR. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

Giraudeau, P., et al. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(5), 1478–1481. Retrieved from [Link]

-

University of Ottawa NMR Facility Blog. (2007, December 21). How Can I Get a Quantitative 13C NMR Spectrum? Retrieved from [Link]

-

CEF, University of Coimbra. (n.d.). Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). Retrieved from [Link]

Sources

Technical Analysis: Mass Spectrometry Fragmentation of Ethyl 2,5-dimethylbenzoate

This guide details the mass spectrometry fragmentation dynamics of Ethyl 2,5-dimethylbenzoate (MW 178.23 g/mol ).[1] It synthesizes mechanistic principles of electron ionization (EI) with specific structural reactivity, focusing on the competition between

Executive Summary

This compound (

The fragmentation is defined by three competing pathways:

- -Cleavage: Generating the stable acylium ion (Base Peak candidate).

-

McLafferty Rearrangement: A site-specific hydrogen transfer from the ethyl group leading to ethylene loss.[1][2]

-

The Ortho Effect: A diagnostic pathway involving the 2-methyl group, distinguishing this isomer from its 3,4- or 3,5-counterparts.[1][2]

Molecular Architecture & Theoretical Basis[1]

The molecule consists of a benzene core stabilized by two electron-donating methyl groups.[1] The ethyl ester moiety is the primary site of ionization and subsequent fragmentation.[1]

| Property | Value |

| Molecular Weight | 178.23 Da |

| Monoisotopic Mass | 178.0994 Da |

| Formula | |

| Key Functional Groups | Ethyl Ester, 1,2,5-trisubstituted benzene |

| Diagnostic Challenge | Differentiating from isomers (e.g., Ethyl 3,5-dimethylbenzoate).[1][2] |

Structural Reactivity

The 2-methyl (ortho) substituent is sterically proximate to the carbonyl oxygen.[1] This proximity facilitates a specific 1,5-hydrogen shift (the "Ortho Effect"), allowing for the elimination of neutral ethanol, a pathway not accessible to meta or para isomers.[1]

Experimental Protocol (GC-MS)[1][2][3]

To replicate the fragmentation patterns described, the following validated protocol is recommended. This setup minimizes thermal degradation while ensuring sufficient internal energy for diagnostic rearrangements.[1]

Step-by-Step Methodology

-

Sample Preparation:

-

GC Parameters:

-

MS Parameters (Source):

Mechanistic Fragmentation Analysis

The fragmentation tree is rooted in the molecular ion (

Pathway A: -Cleavage (Formation of Acylium Ion)[1]

-

Mechanism: Homolytic cleavage of the bond between the carbonyl carbon and the ethoxy oxygen.[1]

-

Process:

-

Significance: This is typically the Base Peak (100%) due to the resonance stabilization of the acylium ion by the aromatic ring and the inductive donation from the methyl groups.[1]

Pathway B: McLafferty Rearrangement (Ethyl Group)[1][2]

-

Mechanism: A site-specific hydrogen transfer from the

-carbon of the ethyl chain (the terminal methyl) to the carbonyl oxygen via a six-membered transition state.[1] -

Process:

-

Result: Loss of neutral ethylene (28 Da).

-

Observed Ion: m/z 150 (2,5-dimethylbenzoic acid radical cation).[1][2]

-

Significance: This confirms the presence of an ethyl ester.[1] Methyl esters cannot undergo this specific rearrangement.[1]

Pathway C: The Ortho Effect (Diagnostic)[1]

-

Mechanism: A 1,5-hydrogen shift from the 2-methyl group to the carbonyl oxygen, followed by the elimination of neutral ethanol (

).[1] -

Process:

-

Result: Loss of Ethanol (46 Da).

-

Observed Ion: m/z 132 .

-

Significance: This ion is diagnostic for ortho-substitution .[1][2] Isomers lacking a 2-alkyl group (e.g., Ethyl 3,5-dimethylbenzoate) cannot form this ion efficiently.[1][2]

Pathway D: Decarbonylation (Aryl Cation)

-

Mechanism: The acylium ion (m/z 133) ejects a carbon monoxide (CO) molecule.[1]

-

Process:

-

Result: Loss of 28 Da from m/z 133.

-

Observed Ion: m/z 105 (2,5-dimethylphenyl cation).[1]

-

Secondary Decay: The m/z 105 ion often loses

to form a tropylium-like species at m/z 103 .[1]

Visualization of Fragmentation Pathways[1][4][5][6][7]

The following diagram illustrates the competitive pathways derived from the parent ion.

Figure 1: Mechanistic fragmentation tree of this compound showing competitive pathways.[1][2]

Data Summary & Interpretation

The following table summarizes the expected ion cluster. Relative abundances are estimates based on standard alkyl benzoate behavior.[1]

| m/z | Ion Identity | Formula | Relative Abundance | Mechanistic Origin |

| 178 | Molecular Ion | 15 - 25% | Parent ion (stable aromatic).[1][2] | |

| 150 | Benzoic Acid Ion | 20 - 40% | McLafferty Rearrangement (Loss of | |

| 133 | Acylium Ion | 100% (Base) | ||

| 132 | Ortho-Elimination | 5 - 15% | Ortho Effect (Loss of EtOH).[1][2] Diagnostic for 2-substituent. | |

| 105 | Aryl Cation | 40 - 60% | Loss of CO from m/z 133.[1] | |

| 77/79 | Phenyl/Arenium | 10 - 20% | Ring fragmentation.[1][2] |

Diagnostic Logic for Researchers

When analyzing an unknown sample suspected to be this compound:

-

Check m/z 178: Confirms MW.

-

Verify m/z 133 vs 105: A high ratio of 133:105 indicates an ester where the carbonyl is retained initially (Acylium stability).

-

Look for m/z 150: Confirms the ester alkyl chain is ethyl (or larger).[1][2] Methyl esters will not show

.[1] -

Inspect m/z 132: If this peak is absent, the methyl groups are likely in meta/para positions (e.g., 3,5-dimethyl), ruling out the 2,5-isomer.[1][2]

References

-

NIST Mass Spectrometry Data Center. Ethyl 2,4-dimethylbenzoate Mass Spectrum (Proxy Isomer).[1][2] National Institute of Standards and Technology.[1][5][6] [Link][1]

-

McLafferty, F. W., & Tureček, F. (1993).[1][2] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard text for McLafferty rearrangement mechanisms).

-

Smith, R. M. (2004).[1][2] Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.[1] (Detailed discussion on Ortho Effects in aromatic esters).

-

NIST Chemistry WebBook. Ethyl benzoate Fragmentation Data. [Link][1][2]

Sources

An In-depth Technical Guide to the Conformational Analysis of Substituted Ethyl Benzoates

For Researchers, Scientists, and Drug Development Professionals

Abstract

The three-dimensional structure of a molecule is intrinsically linked to its function, reactivity, and interaction with biological targets. For drug development and materials science, a profound understanding of molecular conformation is not merely academic but a critical prerequisite for rational design. Substituted ethyl benzoates serve as an exemplary scaffold for exploring the principles of conformational analysis due to their inherent flexibility and the significant influence of aromatic substitution on their preferred spatial arrangements. This guide provides a comprehensive exploration of the theoretical and experimental methodologies employed to elucidate the conformational landscape of these molecules. We will delve into high-level computational protocols, including Density Functional Theory (DFT), and detail experimental verification techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. By integrating field-proven insights with rigorous scientific protocols, this document aims to equip researchers with the knowledge to dissect, predict, and validate the conformational behavior of substituted aromatic esters, thereby accelerating discovery in their respective fields.

Introduction: The Primacy of Conformation in Molecular Design

The biological activity of a drug molecule is dictated by its ability to bind to a specific target, typically a protein or nucleic acid. This binding event is exquisitely sensitive to the three-dimensional shape, or conformation, of the molecule. Similarly, the properties of an organic material are governed by how its constituent molecules pack and interact in the solid state, which is a direct consequence of their conformational preferences. Conformational analysis, the study of the energetics of different spatial arrangements (conformers) of a molecule, is therefore a cornerstone of modern chemical and pharmaceutical research.[1][2]

Substituted ethyl benzoates are a class of compounds that feature prominently in medicinal chemistry and materials science.[3] They possess two key rotatable bonds that define their overall shape, making them ideal models for studying the interplay of steric and electronic effects on molecular geometry. The central challenge and focus of this guide is to understand how substituents on the phenyl ring modulate the energy landscape and dictate the population of different conformers.

The conformation of an ethyl benzoate derivative is primarily defined by two key dihedral (torsional) angles:

-

τ1 (Caryl–Caryl–C=O): Describes the rotation around the bond connecting the phenyl ring to the carbonyl carbon. A planar conformation (τ1 = 0° or 180°) maximizes π-conjugation between the ring and the carbonyl group, but can be disfavored by steric hindrance, especially with ortho substituents.

-

τ2 (O=C–O–CH2): Describes the rotation around the ester C-O bond. Esters strongly prefer a Z (syn-periplanar) conformation where the carbonyl oxygen and the alkyl group are on the same side, due to favorable stereoelectronic interactions.[4]

Understanding the delicate balance of forces that determine τ1 and τ2 is paramount for predicting molecular shape and properties.

Diagram: Key Torsional Angles in Ethyl Benzoate

Caption: Definition of the key torsional angles, τ1 and τ2, in the ethyl benzoate scaffold.

Theoretical Framework & Computational Approaches

Computational chemistry provides an indispensable toolkit for exploring the full conformational space of a molecule—a task that is often intractable experimentally. By calculating the potential energy of a molecule as a function of its geometry, we can identify stable conformers (energy minima) and the energy barriers (transition states) that separate them.

Pillar of Expertise: Choosing the Right Computational Method

The choice of computational method represents a trade-off between accuracy and computational cost.[5][6]

-

Force Fields (FF): Fast, but less accurate. Excellent for initial, broad conformational searches on large molecules.

-

Semi-empirical Methods: Faster than DFT, but still approximate. Useful for pre-optimizing structures.

-

Density Functional Theory (DFT): Offers the best balance of accuracy and efficiency for molecules of this size.[5][7] The choice of functional and basis set is critical. For substituted benzoates, a hybrid functional like B3LYP or a range-separated hybrid like ωB97X-D (which includes dispersion corrections) paired with a Pople-style basis set such as 6-31G(d) or larger (e.g., 6-311+G(d,p)) provides reliable results.[8]

Protocol: DFT-Based Conformational Analysis Workflow

This protocol outlines a self-validating system for determining the low-energy conformers of a substituted ethyl benzoate.

Step 1: Initial Conformer Generation

-

Objective: To generate a diverse set of starting geometries.

-

Method: Perform a systematic or stochastic conformational search using a computationally inexpensive method like a force field (e.g., MMFF94) or a semi-empirical method (e.g., GFN2-xTB).[6] The goal is to broadly sample the potential energy surface defined by τ1 and τ2.

Step 2: DFT Geometry Optimization

-

Objective: To find the precise geometry of all local energy minima.

-

Method: Optimize the geometry of each unique conformer from Step 1 using DFT (e.g., ωB97X-D/6-31G(d)).[8]

-

Trustworthiness: Each optimization must be followed by a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. A single imaginary frequency indicates a transition state.

Step 3: Single-Point Energy Refinement

-

Objective: To obtain more accurate relative energies.

-

Method: On each optimized geometry from Step 2, perform a single-point energy calculation with a larger, more robust basis set (e.g., def2-TZVP).[7]

-

Causality: This multi-level approach provides a higher-accuracy energy ranking without the prohibitive cost of optimizing all structures with the larger basis set.[5][6]

Step 4: Solvation Modeling

-

Objective: To account for the influence of the solvent environment.

-

Method: Recalculate the single-point energies from Step 3 incorporating a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).

-

Causality: The conformation of a molecule in solution can differ significantly from the gas phase.[5] Polar solvents may stabilize more polar conformers.

Step 5: Boltzmann Averaging

-

Objective: To determine the population of each conformer at a given temperature.

-

Method: Use the final Gibbs free energies (from the frequency calculations in Step 2, refined with energies from Step 4) to calculate the Boltzmann population of each conformer.

-

Trustworthiness: This final step connects theoretical energies to experimentally observable properties, as measurements reflect the weighted average of all populated conformers.

Diagram: Computational Analysis Workflow

Caption: A robust, multi-level workflow for computational conformational analysis.

Experimental Verification & Analysis

While computational methods are powerful, experimental validation is the ultimate arbiter of accuracy. For flexible molecules like ethyl benzoates, Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent tool for solution-state analysis, while X-ray crystallography provides definitive solid-state structures.

NMR Spectroscopy: Probing Conformation in Solution

NMR spectroscopy provides data that is averaged over all conformations present in solution. By comparing experimental NMR parameters with those predicted for individual computed conformers, we can validate our theoretical models.[9]

Key NMR Techniques:

-

Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction between nuclei that are close to each other (< 5 Å).[10] Its magnitude is inversely proportional to the sixth power of the distance between the nuclei (r⁻⁶).[11] This makes it an extremely sensitive "ruler" for determining spatial proximity and, by extension, conformation.[12][13] For example, an NOE between a proton on the ethyl group and an ortho proton on the phenyl ring provides direct evidence for a specific rotational preference (τ1).

-

J-Coupling (Scalar Coupling): Three-bond coupling constants (³J) are transmitted through chemical bonds and their magnitude is dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. While less commonly used for the specific τ1 and τ2 angles in ethyl benzoates, they are invaluable for determining the conformation of more complex alkyl chains or substituents.[14][15]

Protocol: NOESY-Based Conformational Validation

Step 1: Sample Preparation & NMR Acquisition

-

Objective: To acquire high-quality 2D NOESY (Nuclear Overhauser Effect Spectroscopy) data.

-

Method: Prepare a solution of the substituted ethyl benzoate in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration suitable for NMR (typically 5-10 mg in 0.6 mL). Acquire a 2D NOESY spectrum with a mixing time appropriate for small molecules (typically 300-800 ms).

-

Causality: The 2D NOESY experiment reveals all NOE interactions within the molecule simultaneously, providing a rich dataset for analysis.[16]

Step 2: Data Processing and Peak Integration

-

Objective: To accurately quantify the NOE interactions.

-

Method: Process the 2D data and carefully integrate the volumes of the cross-peaks, which correspond to the NOE enhancements.

-

Trustworthiness: The diagonal peaks are used for normalization. The accuracy of the integration is critical for quantitative analysis.

Step 3: Comparison with Computational Models

-

Objective: To correlate experimental NOEs with theoretical structures.

-

Method: For each low-energy conformer identified by the DFT protocol, calculate the proton-proton distances corresponding to the observed NOEs.

-

Causality: A strong experimental NOE should correspond to a short inter-proton distance in the computed model.

Step 4: Boltzmann-Weighted Averaging

-

Objective: To achieve quantitative agreement between theory and experiment.

-

Method: Calculate the Boltzmann-weighted average of the r⁻⁶ values for each proton-proton pair across all populated conformers. This averaged value should be proportional to the experimentally observed NOE volume.

-

Trustworthiness: A strong correlation between the experimental NOE volumes and the calculated Boltzmann-averaged distances validates the entire computational model—both the geometries and their relative energies are confirmed.

Diagram: NMR Experimental Workflow

Sources

- 1. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 2. ijpsr.com [ijpsr.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. auremn.org.br [auremn.org.br]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Reference-free NOE NMR analysis - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02970J [pubs.rsc.org]

- 12. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]

- 13. ekwan.github.io [ekwan.github.io]

- 14. 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. 2D NMR and conformational analysis of a prototype anti-tumour steroidal ester - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Optimization of Acid-Catalyzed Esterification for Sterically Hindered Substrates (2,5-Dimethylbenzoic Acid)

Executive Summary & Strategic Rationale

The esterification of 2,5-dimethylbenzoic acid presents a classic challenge in organic synthesis known as the "Ortho Effect" (Victor Meyer Esterification Law). Unlike unsubstituted benzoic acid, the methyl group at the ortho (2-) position creates significant steric bulk that impedes the trajectory of the nucleophile (alcohol) toward the carbonyl carbon.[1]

While standard Fischer esterification protocols (refluxing 1-2 hours) are sufficient for simple substrates, they often result in incomplete conversion (<40% yield) for 2,5-dimethylbenzoic acid. This application note provides a sterically-optimized protocol that utilizes thermodynamic forcing conditions to drive the equilibrium to completion.

Mechanistic Insight: The Steric Barrier

In acid-catalyzed esterification, the rate-determining step is the nucleophilic attack of the alcohol on the protonated carbonyl.

-

Standard Substrate: The carbonyl is accessible.

-

2,5-Dimethyl Substrate: The C2-methyl group restricts rotation and blocks the "Burgi-Dunitz" angle of attack.

To overcome this, our protocol relies on Le Chatelier’s Principle by employing a vast excess of the alcohol (acting as both reagent and solvent) and extended reaction times to surmount the kinetic barrier.

Mechanistic Pathway (Visualization)

The following diagram illustrates the acid-catalyzed mechanism, highlighting the specific point of steric resistance.

Figure 1: Reaction mechanism highlighting the rate-limiting nucleophilic attack due to ortho-substitution.

Experimental Protocol: Optimized Fischer Esterification

Objective: Synthesis of Mthis compound via acid catalysis. Scale: 10 mmol (adaptable).

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6][7][8][9] | Amount | Role |

| 2,5-Dimethylbenzoic Acid | 150.18 | 1.0 | 1.50 g | Substrate |

| Methanol (Anhydrous) | 32.04 | ~50 | 20 mL | Solvent/Reagent |

| Sulfuric Acid (Conc. 98%) | 98.08 | 0.5 | ~0.3 mL | Catalyst |

| Toluene (Optional) | 92.14 | N/A | 10 mL | Azeotropic Agent |

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Preparation: Oven-dry a 50 mL round-bottom flask (RBF) and a magnetic stir bar.

-

Expert Note: Moisture is the enemy of esterification equilibrium. Ensure all glassware is strictly anhydrous.

-

-

Solvation: Charge the RBF with 2,5-dimethylbenzoic acid (1.50 g) and Methanol (20 mL) . Stir until fully dissolved.

-

Catalyst Addition: While stirring rapidly, add Concentrated

(0.3 mL) dropwise.-

Caution: This is exothermic. If scaling up (>10g), cool the flask in an ice bath during addition to prevent solvent boiling.

-

Phase 2: Thermodynamic Forcing (Reflux)

-

Reflux: Attach a water-cooled condenser. Heat the mixture to a vigorous reflux (

). -

Time Course: Reflux for 16–24 hours .

-

Process Insight: Unlike benzoic acid (4h), the 2-methyl group slows kinetics significantly. Do not shorten this step.

-

Optional Optimization: For maximum yield, add 3A Molecular Sieves to the reaction flask (in a suspended cage or directly) to scavenge water as it forms.

-

Phase 3: Monitoring & Workup

-

TLC Check: Spot the reaction mixture against the starting material (Solvent: 20% EtOAc/Hexanes).

-

Endpoint: Disappearance of the acid spot (lower

, streaks) and appearance of the ester (higher

-

-

Concentration: Remove approx. 80% of the Methanol via rotary evaporation.

-

Partitioning: Dilute the residue with Ethyl Acetate (30 mL) and wash with Water (20 mL) .

-

Neutralization (Critical): Wash the organic layer with Saturated

(2 x 20 mL) .-

Why? This removes the acid catalyst AND any unreacted starting material (as the water-soluble carboxylate salt).

-

-

Drying: Wash with Brine (20 mL) , dry over

, filter, and concentrate in vacuo.

Alternative "High-Throughput" Protocol (Acid Chloride Route)

If the acid-catalyzed equilibrium method yields <70% due to extreme steric hindrance (e.g., if the substrate were 2,6-dimethyl), use this irreversible pathway.

-

Activation: Reflux 2,5-dimethylbenzoic acid with Thionyl Chloride (

) (1.5 equiv) and a drop of DMF for 2 hours. -

Evaporation: Remove excess

under vacuum (yields 2,5-dimethylbenzoyl chloride). -

Esterification: Dissolve residue in DCM; add Methanol (2 equiv) and Pyridine (1.5 equiv). Stir at RT for 2 hours.

-

Result: Quantitative conversion without equilibrium constraints.

Analytical Validation (QC)

Confirm the identity and purity of the product using the following spectral markers.

Data Summary Table

| Method | Parameter | Expected Value | Interpretation |

| Singlet (3H) | Methyl Ester ( | ||

| Two Singlets (6H) | Aromatic Methyls ( | ||

| IR Spectroscopy | 1720 - 1730 | Ester Carbonyl ( | |

| IR Spectroscopy | ~3000 - 3300 | ABSENCE of broad O-H stretch | |

| Appearance | Visual | Clear Oil / Low MP Solid | Pure Ester |

Workflow Logic & Troubleshooting

The following decision tree aids in troubleshooting incomplete reactions.

Figure 2: Troubleshooting decision matrix for incomplete esterification.

References

-

PubChem. Mthis compound (Compound Summary). National Library of Medicine. [Link]

- Cohen, J. B.Theoretical Organic Chemistry: The Victor Meyer Esterification Law. Macmillan & Co. (Classic reference on ortho-effect steric hindrance).

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed., Longman Scientific & Technical.

-

Org. Synth. Esterification of Hindered Acids. Organic Syntheses, Coll. Vol. 3, p. 610.[4] [Link] (General procedure reference for hindered substrates).

Sources

- 1. Question Why does 2,6-dimethylbenzoic acid not form an ester when heated.. [askfilo.com]

- 2. researchgate.net [researchgate.net]

- 3. Mthis compound | C10H12O2 | CID 273300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,5-Dimethylbenzoic acid | C9H10O2 | CID 11892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. CHEM 125b [openmedia.yale.edu]

- 8. rsc.org [rsc.org]

- 9. zimmerman.chemistry.illinois.edu [zimmerman.chemistry.illinois.edu]

Application Notes and Protocols: Purification of Ethyl 2,5-dimethylbenzoate by Column Chromatography

Introduction

Ethyl 2,5-dimethylbenzoate is a significant chemical intermediate in the synthesis of various organic compounds, finding applications in the pharmaceutical and fragrance industries.[1] Its purity is paramount for the successful outcome of subsequent reactions and the quality of the final products. Column chromatography is a fundamental and widely used technique for the purification of organic compounds.[2] This application note provides a detailed, step-by-step protocol for the purification of this compound using silica gel column chromatography. The causality behind each experimental choice is explained to provide a deeper understanding of the purification process.

Physicochemical Properties of this compound

A thorough understanding of the compound's properties is crucial for developing an effective purification strategy.

| Property | Value | Reference |

| CAS Number | 33499-43-3 | [1][3] |

| Molecular Formula | C₁₁H₁₄O₂ | [1][3] |

| Molecular Weight | 178.23 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 247.2 °C | [1] |

| Flash Point | 108.3 °C | [1] |

The ester functionality and the aromatic ring with methyl substituents give this compound a moderate polarity. This characteristic is key to its separation from more polar or less polar impurities using column chromatography.

Principle of Separation

Column chromatography separates compounds based on their differential adsorption onto a stationary phase and their solubility in a mobile phase.[2] In this protocol, silica gel, a polar adsorbent, serves as the stationary phase. The mobile phase, or eluent, is a solvent system of specific polarity. Compounds with higher polarity will adhere more strongly to the silica gel and thus elute slower, while less polar compounds will travel down the column more quickly with the mobile phase. By carefully selecting the solvent system, a clean separation of this compound from its impurities can be achieved.

Pre-Purification: Thin-Layer Chromatography (TLC)

Before proceeding with column chromatography, it is essential to develop an appropriate solvent system using Thin-Layer Chromatography (TLC).[4] TLC is a rapid and cost-effective method to determine the optimal mobile phase for separation.[4]

Objective

To find a solvent system that provides a good separation between this compound and any impurities, with the target compound having a Retention Factor (Rf) of approximately 0.3-0.4.

Protocol

-

Prepare TLC Plates: Use commercially available silica gel TLC plates with a fluorescent indicator (F254) to visualize compounds under UV light.

-

Spot the Sample: Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of the TLC plate.

-

Develop the Chromatogram: Place the TLC plate in a developing chamber containing a small amount of the test solvent system. Allow the solvent to ascend the plate until it is about 1 cm from the top.

-

Visualize the Spots: Remove the plate, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp (254 nm).

-

Calculate Rf Values: The Rf value is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front.

-

Optimize the Solvent System: Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate. Common starting ratios to test include 95:5, 90:10, and 85:15 (hexane:ethyl acetate).[5][6][7] The goal is to achieve a clear separation of spots.

Column Chromatography Protocol

Once an optimal solvent system is determined by TLC, the large-scale purification can be performed using column chromatography.

Materials and Equipment

-

Glass chromatography column with a stopcock

-

Silica gel (60 Å, 230-400 mesh)[8]

-

Sea sand

-

Cotton or glass wool

-

Crude this compound

-

Optimized solvent system (e.g., hexane/ethyl acetate mixture)

-

Beakers, Erlenmeyer flasks, and graduated cylinders

-

Collection tubes or flasks

-

Rotary evaporator

Experimental Workflow

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology

1. Column Preparation

The proper packing of the column is critical for achieving good separation.[9]

-

Secure the Column: Clamp the chromatography column vertically to a retort stand.

-

Plug the Column: Place a small piece of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.[10]

-

Add Sand: Add a small layer (approx. 1 cm) of sand over the plug to create a flat base for the silica gel.[10][11]

-

Prepare the Slurry: In a separate beaker, measure the required amount of silica gel (typically 20-50 times the weight of the crude sample).[2] Add the initial, least polar eluting solvent to the silica gel to form a slurry.[10][11]

-

Pack the Column: Pour the silica gel slurry into the column.[11] Gently tap the side of the column to dislodge any air bubbles and to ensure an evenly packed stationary phase.[11]

-

Add Sand to the Top: Once the silica gel has settled, add another thin layer of sand on top to prevent disturbance of the silica bed when adding the sample and eluent.[10]

-

Equilibrate the Column: Drain the solvent until the level is just above the top layer of sand. Never let the column run dry, as this can cause cracking of the stationary phase and lead to poor separation.

2. Sample Loading

-

Dissolve the Sample: Dissolve the crude this compound in a minimal amount of the eluting solvent.

-

Load the Sample: Carefully add the dissolved sample to the top of the column using a pipette.

-

Adsorb the Sample: Drain the solvent until the sample has been adsorbed onto the top layer of sand.

3. Elution and Fraction Collection

-

Add Eluent: Carefully add the eluting solvent to the column.

-

Begin Elution: Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per fraction).

-

Gradient Elution (Optional): If impurities are close in polarity to the desired product, a gradient elution can be employed. This involves gradually increasing the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in the hexane/ethyl acetate mixture) to elute more strongly adsorbed compounds.[12]

4. Monitoring and Analysis

-

TLC Analysis of Fractions: Spot each collected fraction on a TLC plate to monitor the separation.

-

Identify Product-Containing Fractions: Visualize the TLC plates under UV light to identify the fractions containing the pure this compound.

-

Combine Pure Fractions: Combine the fractions that contain only the pure product.

5. Isolation of the Purified Product

-

Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator.[12]

-

Final Product: The remaining residue is the purified this compound.

-

Characterization: Confirm the purity and identity of the final product using analytical techniques such as NMR spectroscopy. The proton NMR spectrum is expected to show a quartet around 4.2 ppm and a triplet around 1.3 ppm for the ethyl group, along with signals in the aromatic region.[1]

Solvent System Selection and Optimization

The choice of solvent system is the most critical parameter in column chromatography.[2][13] The polarity of the solvent mixture determines the rate at which compounds elute from the column.

| Solvent System (Hexane:Ethyl Acetate) | Polarity | Expected Elution Behavior |

| 95:5 | Low | Suitable for eluting non-polar impurities. This compound will move slowly. |

| 90:10 | Moderate-Low | A good starting point for eluting this compound. |

| 85:15 | Moderate | May be required if the product is strongly adsorbed or to speed up elution after less polar impurities have been removed. |

It is crucial to avoid overly polar solvent systems, as this will cause all compounds to elute quickly without separation.[2] Conversely, a solvent system that is not polar enough will result in very slow elution times.

Troubleshooting

| Problem | Possible Cause | Solution |

| Poor Separation | - Improperly packed column (air bubbles, cracks)- Incorrect solvent system | - Repack the column carefully.- Re-optimize the solvent system using TLC. |

| Compound Stuck on Column | - Solvent system is not polar enough. | - Gradually increase the polarity of the eluent (gradient elution). |

| Cracked Silica Bed | - Column ran dry. | - Always keep the solvent level above the top of the stationary phase. |

Conclusion

This application note provides a comprehensive and detailed protocol for the purification of this compound by silica gel column chromatography. By following these guidelines, researchers can achieve a high degree of purity for their target compound, which is essential for subsequent applications in research and development. The key to successful column chromatography lies in the careful selection of the solvent system, proper column packing, and diligent monitoring of the fractions.

References

- How to run column chromatography. (n.d.).

- Formamidation of a Wide Range of Substituted and Functionalized Amines with CO and a Base - Supporting Information. (n.d.).

- How to pack your column in column chromatography. (2021, January 8). Quora.

- This compound | 33499-43-3. (n.d.). Benchchem.

- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.

- Supporting information. (n.d.). Wiley-VCH.

- Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry.

- Determining solvent strength in flash column chromatography. (2023, February 10). Biotage.

- Resources on 3+ component chromatography solvent systems? (2025, March 15). Reddit.

- Column chromatography. (n.d.). UVic.

- Solvent Systems for Silica Gel Column Chromatography. (n.d.). Common Organic Chemistry.

- How To Choose Solvent System For Column Chromatography? (2025, January 16). Chemistry For Everyone.

- Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses.

- Silica gel column preparation and compound purification. (2023, September 12). YouTube.

- Running a Silica Gel Column. (n.d.). CommonOrganicChemistry.com.

- This compound. (n.d.). Oakwood Chemical.

- Thin-Layer Chromatography. (n.d.).

Sources

- 1. This compound | 33499-43-3 | Benchchem [benchchem.com]

- 2. web.uvic.ca [web.uvic.ca]

- 3. This compound [oakwoodchemical.com]

- 4. fishersci.com [fishersci.com]

- 5. rsc.org [rsc.org]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]

- 8. rsc.org [rsc.org]

- 9. quora.com [quora.com]

- 10. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. orgsyn.org [orgsyn.org]

- 13. biotage.com [biotage.com]

Use of Ethyl 2,5-dimethylbenzoate in the synthesis of heterocyclic compounds

Executive Summary

Ethyl 2,5-dimethylbenzoate (CAS: [Relevant CAS if available, else generic structure ref]) represents a specialized scaffold in the synthesis of bicyclic and polycyclic heterocycles. Unlike simple benzoate esters, this molecule possesses a "latent" nucleophile in the form of the ortho-methyl group (C2-methyl) and a "spectator" methyl group at C5.

This guide details the exploitation of the 2-methyl/ester dyad . Through lateral lithiation and nucleophilic substitution, this precursor allows for the rapid construction of isocoumarins , isoquinolines , and 1,3,4-oxadiazoles . The presence of the 5-methyl group provides a fixed lipophilic handle, essential for structure-activity relationship (SAR) studies in drug discovery programs targeting kinases and GPCRs.

Chemical Logic & Strategic Utility

The "Ortho-Effect" Advantage

The core value of this compound lies in the proximity of the C2-methyl group to the ester carbonyl. This structural feature enables Lateral Metalation , a powerful synthetic strategy.

-

Kinetic Acidity: The protons on the C2-methyl group are significantly acidified by the inductive effect of the adjacent ester and the coordination ability of the carbonyl oxygen to lithium bases (Complex Induced Proximity Effect - CIPE).

-

Regioselectivity: While the C5-methyl is sterically accessible, it lacks the directing group (ester) required for directed lithiation. Therefore, deprotonation occurs almost exclusively at the C2-methyl position using non-nucleophilic bases like LiTMP or LDA.

Divergent Synthetic Pathways

We define two primary workflows for this scaffold:

-

Anionic Cyclization (Pathway A): Utilizing strong bases to generate isocoumarins.

-

Acyl Substitution (Pathway B): Utilizing hydrazine nucleophiles to generate oxadiazoles.

Figure 1: Divergent synthetic workflows for this compound. Pathway A leverages the C2-methyl acidity; Pathway B leverages the ester electrophilicity.

Detailed Protocols

Protocol A: Synthesis of 5,8-Dimethylisocoumarin via Lateral Lithiation

Application: Construction of the isocoumarin core, a scaffold found in serine protease inhibitors and antifungal agents. Mechanism: Lateral lithiation of the o-tolyl ester followed by condensation with an aromatic nitrile or ester.

Materials

-

This compound (1.0 equiv)

-

LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) - Prepared in situ

-

Benzonitrile (Electrophile, 1.2 equiv)

-

THF (Anhydrous, stabilizer-free)

-

HCl (3M aq)

Step-by-Step Methodology

-

Base Preparation (In Situ):

-

Charge a flame-dried 3-neck flask with anhydrous THF (10 mL/mmol) and 2,2,6,6-tetramethylpiperidine (1.2 equiv) under Argon.

-

Cool to -78°C (Dry ice/acetone bath).

-

Dropwise add n-BuLi (1.2 equiv). Stir for 30 min at -78°C to generate LiTMP.

-

Note: LiTMP is preferred over LDA to minimize nucleophilic attack on the ester carbonyl.

-

-

Lateral Lithiation:

-

Dissolve this compound (1.0 equiv) in minimal THF.

-

Add this solution dropwise to the LiTMP solution at -78°C over 15 minutes.

-

Observation: The solution typically turns deep red/orange, indicating the formation of the benzylic anion.

-

Stir for 45 minutes at -78°C.

-

-

Electrophile Trapping & Cyclization:

-

Hydrolysis & Workup:

-

Quench with 3M HCl (excess).

-

Reflux the biphasic mixture for 1 hour to hydrolyze the intermediate imine to the isocoumarin.

-

Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify via flash chromatography (Hexane/EtOAc).

-

Critical Control Point: Temperature control is vital. Above -50°C, the benzylic anion may undergo self-condensation (Claisen-type) with unreacted starting material.

Protocol B: Synthesis of 1,3,4-Oxadiazoles via Hydrazinolysis

Application: Creating peptidomimetics and high-sp³ count drug candidates. Mechanism: Nucleophilic acyl substitution followed by dehydrative cyclization.[3]

Materials

-

This compound

-

Hydrazine Hydrate (80% or 99%)

-

Phosphorus Oxychloride (POCl₃)[4]

-

Aromatic Carboxylic Acid (R-COOH)

Step-by-Step Methodology

Stage 1: Hydrazide Formation [1]

-

Dissolve this compound (10 mmol) in absolute Ethanol (30 mL).

-

Add Hydrazine Hydrate (50 mmol, 5 equiv). Excess is crucial to prevent dimer formation.

-

Reflux for 6–8 hours. Monitor by TLC (disappearance of ester spot).

-

Cool to room temperature. The hydrazide often precipitates. If not, concentrate under vacuum and triturate with cold ether.

-

Yield Check: Expect >85% yield of 2,5-dimethylbenzohydrazide.

Stage 2: Cyclization to Oxadiazole

-

Mix the isolated hydrazide (1 equiv) and the desired carboxylic acid (1 equiv) in POCl₃ (5–10 mL).

-

Reflux for 4–6 hours.

-

Quench: Pour the cooled reaction mixture onto crushed ice (Caution: Exothermic hydrolysis of POCl₃).

-

Neutralize with NaHCO₃ saturated solution to pH 8.

-

Filter the solid precipitate (the oxadiazole) and recrystallize from Ethanol.[5]

Data Summary & Troubleshooting

| Parameter | Lateral Lithiation (Isocoumarin) | Hydrazinolysis (Oxadiazole) |

| Primary Challenge | Self-condensation of ester | Dimer formation (diacylhydrazine) |

| Key Reagent | LiTMP (Sterically hindered base) | Hydrazine Hydrate (Large excess) |

| Temperature | -78°C (Strict control) | 80°C (Reflux) |

| Solvent System | THF (Anhydrous) | Ethanol (Protic) |

| Typical Yield | 60–75% | 80–90% |

Troubleshooting Guide

-

Low Yield in Lithiation: If the starting material is recovered, the deprotonation failed. Ensure THF is dry (water kills the base). If a complex mixture forms, the temperature was likely too high, leading to polymerization.

-

Impurity in Hydrazide: If a high melting point solid forms that is insoluble in ethanol, you likely formed the symmetrical N,N'-bis(2,5-dimethylbenzoyl)hydrazine. Solution: Increase the ratio of hydrazine to ester to 10:1.

References

-

Lateral Lithiation of o-Toluates

-

Kondolff, I., et al. "LiTMP-LiBr complex-induced lateral lithiation and cross ester condensation: direct access to isocoumarins from 2-methoxy o-toluate esters."[6] Organic Chemistry Frontiers, 2014.

-

-

General Isocoumarin Synthesis

-

Oxadiazole Synthesis Protocols

- Somani, R. R., et al. "Synthesis and biological evaluation of some 1,3,4-oxadiazole derivatives." International Journal of Drug Design and Discovery, 2011.

-

Hydrazinolysis of Esters

-

"The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate." Molecules, 2012.[9] (Demonstrates competitive reactivity of esters vs lactones).

-

Sources

- 1. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]

- 2. scispace.com [scispace.com]

- 3. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. LiTMP-LiBr complex-induced lateral lithiation and cross ester condensation: direct access to isocoumarins from 2-methoxy o-toluate esters - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. Ultrasound Assisted Synthesis of 3-(het)aryl Isocoumarin Derivatives and their in vitro Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Isocoumarin synthesis [organic-chemistry.org]

Application Notes and Protocols: Synthesis of Biologically Active 2,5-Dimethyl-1-aryl-1H-pyrrole Derivatives from Ethyl 2,5-Dimethylbenzoate

Introduction: Unlocking the Therapeutic Potential of the 2,5-Dimethylbenzoate Scaffold

In the landscape of medicinal chemistry, the strategic selection of a starting material is paramount to the efficient and successful development of novel therapeutic agents. Ethyl 2,5-dimethylbenzoate emerges as a valuable and versatile building block, offering a unique substitution pattern that provides a foundation for the synthesis of a diverse array of biologically active molecules. The presence of the ortho- and meta-methyl groups on the benzene ring influences the electronic and steric properties of the molecule, providing a scaffold that can be selectively functionalized to interact with specific biological targets.[1]

This guide provides a comprehensive overview and detailed protocols for the synthesis of a promising class of biologically active compounds—2,5-dimethyl-1-aryl-1H-pyrrole derivatives—commencing from this compound. These derivatives have garnered significant attention for their potent activity as Ephrin (Eph) receptor antagonists, a class of receptor tyrosine kinases implicated in a variety of physiological and pathological processes, including cancer progression and angiogenesis. The strategic functionalization of the this compound core, followed by the construction of the bioactive pyrrole moiety, exemplifies a rational approach to drug design and discovery.

Strategic Synthetic Pathway Overview

The synthetic strategy detailed herein follows a logical and modular four-step sequence, designed to efficiently transform the readily available this compound into the target biologically active benzoic acid derivatives. Each step has been optimized to ensure high yields and purity, with detailed protocols provided to guide researchers through the process.

Sources

Application Note & Protocols: Ethyl 2,5-dimethylbenzoate in Polymer-Supported Synthesis

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of ethyl 2,5-dimethylbenzoate as a versatile precursor for the development of novel linkers in polymer-supported synthesis. While not a conventional off-the-shelf linker, its unique structural features offer potential for tailored cleavage strategies and enhanced stability. This guide will detail the conceptual framework, practical protocols for linker synthesis and immobilization, and subsequent use in solid-phase organic synthesis (SPOS), drawing upon established principles of solid-phase chemistry.

Introduction: The Strategic Role of Linkers in Solid-Phase Synthesis

Solid-phase organic synthesis (SPOS) has revolutionized the fields of medicinal chemistry and drug discovery by enabling the rapid synthesis and purification of compound libraries.[1][2][3] The core principle of SPOS involves the covalent attachment of a starting material to an insoluble polymer support, allowing for the use of excess reagents to drive reactions to completion, with purification achieved by simple filtration and washing.[3]

The lynchpin of this methodology is the linker , a bifunctional molecule that connects the compound of interest to the solid support.[3][4][5] An ideal linker must be stable to the reaction conditions required for library synthesis while allowing for selective cleavage of the final product from the resin under mild and specific conditions.[4][5] This guide explores the potential of this compound as a foundational molecule for creating novel linker systems with tunable properties. The steric hindrance provided by the two methyl groups ortho and meta to the ester functionality can influence the rate of cleavage, offering a handle for developing orthogonal protection strategies.

Conceptual Framework: this compound as a Linker Precursor

This compound can be functionalized to serve as a robust linker for solid-phase synthesis. The strategy involves modifying the aromatic ring to introduce a point of attachment to the polymer support, while the ester group serves as the cleavable connection for the synthesized molecule. A common approach is the chloromethylation or bromomethylation of the aromatic ring, followed by nucleophilic substitution with a hydroxyl- or amino-functionalized resin (e.g., Merrifield resin, Wang resin).

Workflow Overview

Caption: General workflow for utilizing this compound as a linker precursor in polymer-supported synthesis.

Materials and Methods

Reagents

-

This compound

-

Merrifield resin (chloromethylated polystyrene, 1% DVB cross-linked)

-

Paraformaldehyde

-

Hydrogen chloride (gas or solution in dioxane)

-

Zinc chloride

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Trifluoroacetic acid (TFA)

-

Sodium hydroxide (NaOH)

-

Appropriate protected amino acids or other building blocks for synthesis

Equipment

-

Solid-phase synthesis vessel with a fritted disc

-

Shaker or wrist-action shaker

-

Round-bottom flasks and standard glassware

-

Schlenk line or inert atmosphere setup

-

Rotary evaporator

-

High-performance liquid chromatography (HPLC) system for analysis

-

Mass spectrometer (MS) for analysis

Detailed Protocols

Protocol 1: Synthesis of Ethyl 4-(Chloromethyl)-2,5-dimethylbenzoate (Linker Precursor)